1-(5-chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride
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Overview
Description
1-(5-chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 5-chloro-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Absolute ethanol or other suitable solvents.
Catalyst: Triethylamine or other bases to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions can include various substituted thiadiazole derivatives, Schiff bases, and other functionalized compounds with potential biological activities.
Scientific Research Applications
1-(5-chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activities.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and may have similar biological activities.
5-Chloro-1,2,4-thiadiazole Derivatives: Compounds with similar substitution patterns on the thiadiazole ring.
Uniqueness
1-(5-chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature can influence its reactivity and biological activity, making it distinct from other thiadiazole derivatives.
Properties
CAS No. |
2680534-58-9 |
---|---|
Molecular Formula |
C3H5Cl2N3S |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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